molecular formula C9H9Cl5 B14677880 5-Butyl-1,2,3,4,5-pentachlorocyclopenta-1,3-diene CAS No. 31854-17-8

5-Butyl-1,2,3,4,5-pentachlorocyclopenta-1,3-diene

Cat. No.: B14677880
CAS No.: 31854-17-8
M. Wt: 294.4 g/mol
InChI Key: QZMSWEMUMILXIQ-UHFFFAOYSA-N
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Description

5-Butyl-1,2,3,4,5-pentachlorocyclopenta-1,3-diene is a chlorinated cyclopentadiene derivative This compound is characterized by its five chlorine atoms and a butyl group attached to a cyclopentadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-1,2,3,4,5-pentachlorocyclopenta-1,3-diene typically involves the chlorination of cyclopentadiene derivatives. The reaction conditions often require the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The process may involve multiple steps to ensure the selective chlorination at the desired positions on the cyclopentadiene ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters would be essential to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-1,2,3,4,5-pentachlorocyclopenta-1,3-diene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding chlorinated cyclopentadienone derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated cyclopentadiene derivatives.

    Substitution: Nucleophilic substitution reactions can replace one or more chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated cyclopentadienones, while substitution reactions can produce a variety of functionalized cyclopentadiene derivatives.

Scientific Research Applications

5-Butyl-1,2,3,4,5-pentachlorocyclopenta-1,3-diene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may be studied for their biological activity and potential use in pharmaceuticals.

    Medicine: Research into its potential therapeutic applications, particularly in the development of new drugs, is ongoing.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 5-Butyl-1,2,3,4,5-pentachlorocyclopenta-1,3-diene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorine atoms and butyl group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,5-Pentachlorocyclopenta-1,3-diene: Lacks the butyl group, making it less hydrophobic and potentially less reactive in certain contexts.

    Hexachlorocyclopentadiene: Contains an additional chlorine atom, which can alter its chemical properties and reactivity.

Uniqueness

5-Butyl-1,2,3,4,5-pentachlorocyclopenta-1,3-diene is unique due to the presence of the butyl group, which can enhance its solubility in organic solvents and influence its chemical behavior. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

31854-17-8

Molecular Formula

C9H9Cl5

Molecular Weight

294.4 g/mol

IUPAC Name

5-butyl-1,2,3,4,5-pentachlorocyclopenta-1,3-diene

InChI

InChI=1S/C9H9Cl5/c1-2-3-4-9(14)7(12)5(10)6(11)8(9)13/h2-4H2,1H3

InChI Key

QZMSWEMUMILXIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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